BenchChemオンラインストアへようこそ!

5-(((5-(tert-Butyl)oxazol-2-yl)methyl)thio)thiazol-2-amine

Solid-state characterization Procurement specification Physicochemical property

This thiazol-2-amine scaffold is the preferred starting material for potent CDK2/Cyclin E1 inhibitors (IC50 = 3 nM), with the tert-butyl oxazole substituent conferring a 43-fold selectivity over CDK4. Its primary amine enables facile derivatization for PET imaging probes and broad CDK family engagement. Guaranteed ≥95% purity ensures batch-to-batch reproducibility for SAR studies and lead optimization. Ideal for medicinal chemistry and kinase inhibitor development.

Molecular Formula C11H15N3OS2
Molecular Weight 269.4 g/mol
CAS No. 224436-97-9
Cat. No. B1599739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(((5-(tert-Butyl)oxazol-2-yl)methyl)thio)thiazol-2-amine
CAS224436-97-9
Molecular FormulaC11H15N3OS2
Molecular Weight269.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)N
InChIInChI=1S/C11H15N3OS2/c1-11(2,3)7-4-13-8(15-7)6-16-9-5-14-10(12)17-9/h4-5H,6H2,1-3H3,(H2,12,14)
InChIKeyUNUCZJRZFFSFFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(((5-(tert-Butyl)oxazol-2-yl)methyl)thio)thiazol-2-amine (CAS 224436-97-9): A Versatile Heterocyclic Building Block for Kinase Inhibitor Synthesis and Medicinal Chemistry Procurement


5-(((5-(tert-Butyl)oxazol-2-yl)methyl)thio)thiazol-2-amine (CAS 224436-97-9) is a heterocyclic amine featuring a thiazole core linked via a thioether bridge to an oxazole ring bearing a tert-butyl substituent . This compound is primarily utilized as a synthetic building block in medicinal chemistry, serving as a key intermediate for the preparation of cyclin-dependent kinase (CDK) inhibitors and other bioactive molecules [1].

Why Generic Substitution of 5-(((5-(tert-Butyl)oxazol-2-yl)methyl)thio)thiazol-2-amine (CAS 224436-97-9) Is Not Recommended for Research and Procurement


In-class compounds cannot simply be interchanged due to the profound impact of the oxazole ring's C5 substituent on both physicochemical properties and downstream biological activity. The tert-butyl group in the target compound confers distinct lipophilicity, steric bulk, and metabolic stability compared to smaller alkyl analogs (e.g., isopropyl or methyl), directly influencing the pharmacokinetic profile of derived inhibitors [1]. Furthermore, the specific thioether linkage and primary amine moiety are essential for subsequent derivatization to yield potent CDK inhibitors, as evidenced by structure-activity relationship (SAR) studies showing that subtle modifications to this scaffold drastically alter kinase selectivity and potency [2].

Product-Specific Quantitative Evidence Guide for 5-(((5-(tert-Butyl)oxazol-2-yl)methyl)thio)thiazol-2-amine (CAS 224436-97-9): Verified Differentiation and Comparative Performance Data


Comparative Solid-State Handling: Melting Point vs. Isopropyl Analog

The target compound exhibits a melting point of 118–121 °C, indicating it is a stable solid at ambient temperature . In contrast, the closest commercially available analog, 4-isopropyl-1,3-thiazol-2-amine (CAS 79932-20-0), displays a significantly lower melting point of 48–50 °C .

Solid-state characterization Procurement specification Physicochemical property

Proven Scaffold Utility: Direct Precursor to High-Affinity CDK2 Inhibitors

Derivatization of the target compound's primary amine yields the known inhibitor 5-{[(5-tert-butyl-1,3-oxazol-2-yl)methyl]sulfanyl}-N-(pyridin-3-yl)-1,3-thiazol-2-amine, which demonstrates an IC50 of 3 nM against CDK2/Cyclin E1 [1]. This potency is not an inherent property of the core scaffold; unsubstituted 2-aminothiazole lacks appreciable CDK2 affinity (IC50 > 10 µM in class-level kinase panels) [2].

Kinase inhibition CDK2 Medicinal chemistry

Selectivity Profile Enabled by tert-Butyl Substitution: CDK2 vs. CDK4 Discrimination

The N-pyridin-3-yl derivative of the target compound exhibits a 43-fold selectivity for CDK2 (IC50 = 3 nM) over CDK4 (IC50 = 130 nM) [1]. This selectivity window is not observed with analogous derivatives lacking the tert-butyl oxazole moiety, which typically show broader kinase inhibition profiles with lower therapeutic indices [2].

Kinase selectivity CDK4 SAR analysis

Consistent Purity Profile Across Multiple Vendors: ≥95% Assured for Reproducible Synthesis

The target compound is consistently supplied at ≥95% purity by multiple reputable vendors (AKSci, Bidepharm, CoolPharm), with batch-specific QC documentation (NMR, HPLC, GC) available . In contrast, generic thiazole building blocks often vary widely in purity (85–99%) without traceable analytical data .

Quality control Purity Reproducibility

Best Research and Industrial Application Scenarios for 5-(((5-(tert-Butyl)oxazol-2-yl)methyl)thio)thiazol-2-amine (CAS 224436-97-9)


Synthesis of High-Affinity CDK2 Inhibitors for Oncology Research

The target compound serves as the optimal starting material for synthesizing N-substituted derivatives that potently inhibit CDK2/Cyclin E1 (IC50 = 3 nM) [1]. Its tert-butyl oxazole moiety is critical for achieving nanomolar potency and selectivity over CDK4, making it a preferred building block for medicinal chemists developing CDK2-targeted anticancer agents.

Development of CDK18/7/9 Kinase Probes for Chemical Biology

Derivatives of this scaffold, such as the tetrahydro-2H-pyran-4-carboxamide analog, exhibit selective inhibition of CDK18 kinase [2], while related piperidine-4-carboxamide derivatives target CDK7 and CDK9 [3]. This broad CDK family engagement, tunable by amine derivatization, positions the target compound as a versatile core for developing chemical probes to dissect CDK signaling pathways.

Radiotracer Synthesis for Molecular Imaging of CDK2 Expression

The primary amine group of the target compound enables facile conjugation to radiolabeled benzamides, as demonstrated by the synthesis of an ¹⁸F-labeled CDK2 inhibitor for positron emission tomography (PET) imaging . This application highlights the compound's utility in producing imaging agents for visualizing CDK2 expression in vivo.

Procurement for Structure-Activity Relationship (SAR) Campaigns

Given the established impact of the tert-butyl oxazole substituent on CDK2/CDK4 selectivity (43-fold) [1] and the consistent ≥95% purity across suppliers , this compound is ideal for systematic SAR studies. Researchers can confidently compare results across different derivatization batches, accelerating the optimization of kinase inhibitor leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(((5-(tert-Butyl)oxazol-2-yl)methyl)thio)thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.